2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid
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Overview
Description
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid is a chemical compound that features a trifluoromethyl group attached to a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-5-nitrobenzotrifluoride with a phenolic compound in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH₄).
Substitution: Bases such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. For example, it can act as a peroxisome proliferator-activated receptor agonist, regulating central inflammation and controlling brain inflammation processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenoxyacetic acid structure.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring and is used in different applications.
Uniqueness
2-(4-Amino-2-(trifluoromethyl)phenoxy)acetic acid is unique due to its combination of a trifluoromethyl group and a phenoxyacetic acid structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-amino-2-(trifluoromethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)6-3-5(13)1-2-7(6)16-4-8(14)15/h1-3H,4,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPULJXUVFMYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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